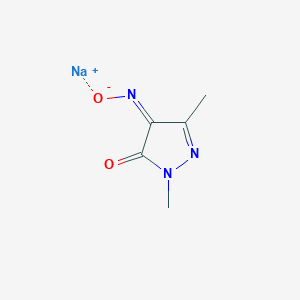

1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt

Descripción general

Descripción

1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Métodos De Preparación

The synthesis of 1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt typically involves several steps:

Formation of the Pyrazole Ring: The initial step involves the formation of the pyrazole ring.

Oxime Formation: The next step involves the conversion of the pyrazole derivative to its oxime form.

Sodium Salt Formation: Finally, the oxime is converted to its sodium salt form by neutralizing it with sodium hydroxide.

Industrial production methods often involve optimizing these steps to ensure high yields and purity of the final product.

Análisis De Reacciones Químicas

1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can undergo oxidation reactions, often using reagents such as bromine or hydrogen peroxide.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1H-Pyrazole derivatives have been extensively studied for their pharmacological properties. Specifically, the sodium salt form of 1H-Pyrazole-4,5-dione has shown potential as:

- Anti-inflammatory agents : Studies indicate that pyrazole derivatives can inhibit cyclooxygenase enzymes, which are crucial in the inflammatory process.

- Antimicrobial activity : Research has demonstrated that certain pyrazole compounds exhibit antibacterial and antifungal properties, making them candidates for new antimicrobial therapies.

Agricultural Chemistry

In agriculture, the compound is being investigated for its role as:

- Herbicides : The structural characteristics of pyrazoles allow them to act as effective herbicides by inhibiting specific metabolic pathways in plants.

- Pesticides : The compound's efficacy against various pests has been evaluated, showing promise in pest control formulations.

Material Science

The unique chemical structure of 1H-Pyrazole-4,5-dione allows it to be used in:

- Polymer additives : Its incorporation into polymers can enhance thermal stability and mechanical properties.

- Corrosion inhibitors : The compound has been studied for its ability to protect metals from corrosion in various environments.

Case Study 1: Anti-inflammatory Properties

A study published in the Journal of Medicinal Chemistry highlighted the synthesis of a series of pyrazole derivatives and their evaluation as COX inhibitors. The sodium salt form exhibited significant inhibition activity compared to traditional NSAIDs .

Case Study 2: Herbicidal Activity

Research conducted by agricultural scientists examined the herbicidal efficacy of 1H-Pyrazole derivatives against common weeds. Results showed a reduction in weed biomass by up to 80% when applied at optimal concentrations .

Case Study 3: Corrosion Inhibition

A study focused on the use of pyrazole compounds as corrosion inhibitors in acidic environments demonstrated that the sodium salt form provided substantial protection to steel surfaces due to its adsorption properties .

Data Tables

Mecanismo De Acción

The mechanism of action of 1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function . It may also interact with receptors, modulating their activity and influencing cellular signaling pathways .

Comparación Con Compuestos Similares

1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt can be compared with other similar compounds, such as:

1H-Pyrazole, 1,3-dimethyl-: This compound shares a similar pyrazole ring structure but lacks the oxime and sodium salt functionalities.

1,3-Dimethyl-5-phenoxy-4-carboxaldehyde oxime: This compound has a similar oxime functionality but differs in its substituents on the pyrazole ring.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Actividad Biológica

1H-Pyrazole-4,5-dione, 1,3-dimethyl-, 4-oxime, sodium salt is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure and Properties

1H-Pyrazole-4,5-dione derivatives are characterized by their pyrazole ring structure, which contributes to their biological activity. The specific compound in focus has the following characteristics:

- Molecular Formula : C₅H₆N₂O₂

- CAS Number : 113902-46-8

- Molecular Weight : 126.11 g/mol

1. Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, the compound has been evaluated for its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation.

Research Findings :

- A study indicated that certain pyrazole derivatives exhibited significant COX-2 inhibitory activity with selectivity indexes suggesting lower gastrointestinal toxicity compared to traditional NSAIDs like aspirin and ibuprofen .

- In experimental models such as carrageenan-induced paw edema in rats, these compounds demonstrated substantial reduction in inflammation .

| Compound | IC50 (μg/mL) | COX-2 Inhibition (%) |

|---|---|---|

| Pyrazole Derivative A | 54.65 | 26.19 |

| Pyrazole Derivative B | 57.24 | 30.95 |

| Celecoxib (Standard) | 54.65 | 22 |

2. Antitumor Activity

The antitumor potential of pyrazole derivatives has also been explored. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms.

Case Study :

- In vitro studies on HepG2 human hepatoblastoma cell lines revealed that certain palladium complexes derived from pyrazoles exhibited cytotoxic effects with up to 57.6% inhibition of cell proliferation .

| Compound | Cell Line | % Cytotoxicity |

|---|---|---|

| Pyrazole Complex A | HepG2 | 57.6 |

| Pyrazole Complex B | U937 (Leukemia) | Significant Apoptosis Induction |

3. Antibacterial Activity

The antibacterial properties of pyrazole derivatives are noteworthy as well. Research indicates that these compounds can effectively inhibit bacterial growth.

Findings :

- Various pyrazole derivatives were tested against common bacterial strains, demonstrating varying degrees of antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .

| Bacterial Strain | MIC (μg/mL) for Pyrazole Derivative |

|---|---|

| E. coli | <10 |

| S. aureus | <15 |

| P. aeruginosa | <20 |

The biological activities of 1H-Pyrazole-4,5-dione derivatives are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The inhibition of COX enzymes leads to decreased production of pro-inflammatory mediators.

- Induction of Apoptosis : Certain derivatives trigger apoptotic pathways in cancer cells, leading to reduced tumor viability.

- Antimicrobial Action : The compounds interfere with bacterial cell wall synthesis or metabolic pathways, resulting in bacterial death.

Propiedades

IUPAC Name |

sodium;(4Z)-2,5-dimethyl-4-oxidoiminopyrazol-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2.Na/c1-3-4(7-10)5(9)8(2)6-3;/h10H,1-2H3;/q;+1/p-1/b7-4-; | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBVRTIXBVDHFTF-ZULQGGHCSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1=N[O-])C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC\1=NN(C(=O)/C1=N\[O-])C.[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N3NaO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.